N-cyclopentyl-2-methyloxazole-4-carboxamide
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Overview
Description
“N-cyclopentyl-2-methyloxazole-4-carboxamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2341. It’s intended for research use only and not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-cyclopentyl-2-methyloxazole-4-carboxamide”. However, oxazole derivatives have been synthesized and assessed for various biological activities2.Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-methyloxazole-4-carboxamide” is defined by its molecular formula, C10H14N2O21. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-cyclopentyl-2-methyloxazole-4-carboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopentyl-2-methyloxazole-4-carboxamide” are defined by its molecular formula, C10H14N2O2, and its molecular weight, 194.2341. More specific properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Oxazoles
N-cyclopentyl-2-methyloxazole-4-carboxamide is related to the chemical class of oxazoles. Kumar et al. (2012) described a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization. The process is a two-step synthesis, starting from β-(methylthio)enamides derived from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. The method allows the introduction of functionalities like ester, N-substituted carboxamide, or acyl at the 4-position of oxazoles, indicating a wide applicability in synthesizing variants of oxazole compounds, including ones similar to N-cyclopentyl-2-methyloxazole-4-carboxamide *(Kumar et al., 2012)*.
Reactivity in Multicomponent Reactions
Murlykina et al. (2017) explored the application of well-known aminoazoles like 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions, including Ugi and Groebke–Blackburn–Bienaymé reactions. This study showcases the versatility of aminoazoles (a category close to N-cyclopentyl-2-methyloxazole-4-carboxamide) in synthesizing heterocyclic compounds, which can be fundamental in creating diverse libraries of compounds for various applications, including pharmacological ones *(Murlykina et al., 2017)*.
Synthesis of Novel Compounds
Caputo et al. (2020) reported on the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as novel acid ceramidase inhibitors. This indicates the potential of oxazolone derivatives (structurally related to N-cyclopentyl-2-methyloxazole-4-carboxamide) in medicinal chemistry and drug discovery, specifically targeting lipid metabolism and associated disorders *(Caputo et al., 2020)*.
Safety And Hazards
The safety and hazards associated with “N-cyclopentyl-2-methyloxazole-4-carboxamide” are not specified in the sources I found. It’s important to note that this compound is intended for research use only and not for human or veterinary use1.
Future Directions
The future directions for “N-cyclopentyl-2-methyloxazole-4-carboxamide” are not specified in the sources I found. However, oxazole derivatives have been the subject of research due to their wide spectrum of biological activities2.
Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not accessed in this search. Always follow safety guidelines when handling chemical substances. If you’re planning any experiments with this compound, please consult with a qualified professional.
properties
IUPAC Name |
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFODGMHLFDCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |
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